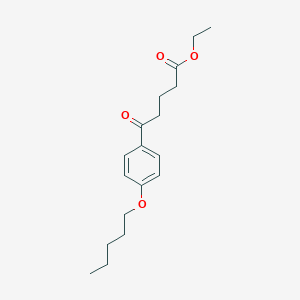

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate

描述

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate is a synthetic ester compound characterized by a valerate backbone (five-carbon chain) with a ketone group at the fifth carbon and a 4-pentyloxyphenyl substituent. The pentyloxy group (C₅H₁₁O) attached to the para position of the phenyl ring distinguishes it from other valerate derivatives. These compounds are typically used in organic synthesis, pharmaceuticals, and specialty chemicals due to their ester functionalities and tunable physicochemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-pentyloxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency in the final product.

化学反应分析

Types of Reactions

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted esters or amides.

科学研究应用

Pharmaceutical Applications

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate has been investigated for its potential therapeutic properties. Its structure suggests it may act as a precursor or active ingredient in the development of drugs targeting various diseases.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. This compound may be explored for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory disorders.

Anticancer Activity

Given the presence of the oxo group and the aromatic substituent, there is potential for this compound to exhibit anticancer properties. Studies on related compounds have shown that they can inhibit cancer cell proliferation, suggesting that this compound might also possess similar activities.

Drug Delivery Systems

The compound's chemical properties make it suitable for incorporation into drug delivery systems, particularly in controlled release formulations.

Polymer-Based Systems

This compound can be integrated into polymer matrices to create sustained-release drug formulations. This application is critical in enhancing the bioavailability of poorly soluble drugs and improving patient compliance by reducing dosing frequency.

Gel Formulations

The compound can be utilized in gel formulations that allow for localized drug delivery. Such systems can provide targeted therapy, minimizing systemic side effects while maximizing therapeutic efficacy.

Biomaterials and Tissue Engineering

The versatility of this compound extends to applications in biomaterials and tissue engineering.

Scaffolds for Tissue Regeneration

In tissue engineering, this compound can be used to develop scaffolds that support cell attachment and growth. Its compatibility with biological tissues makes it a promising candidate for creating scaffolds that facilitate tissue regeneration and repair.

Bioadhesives

The compound's adhesive properties can be harnessed to create bioadhesive materials for surgical applications, providing effective sealing and promoting healing at surgical sites.

作用机制

The mechanism of action of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular targets.

相似化合物的比较

Structural Analogues and Substituent Effects

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate belongs to a class of compounds with the general formula Ethyl 5-oxo-5-(aryl)valerate , where the aryl group varies. Key structural analogs include:

Key Observations :

- Bulky substituents (e.g., pentyloxy, thiomorpholinomethyl) increase molecular weight and reduce volatility, making these compounds suitable for high-temperature applications .

- Electron-withdrawing groups (e.g., thienyl, pyridyl) enhance polarity, improving solubility in polar solvents .

- Sulfur-containing groups (e.g., thiomorpholinomethyl, methylthio) introduce bioactivity, often leveraged in pharmaceuticals .

Physicochemical Properties

The 4-pentyloxyphenyl substituent in the target compound likely imparts unique properties:

- Higher hydrophobicity compared to unsubstituted phenyl analogs due to the long alkyl chain, which may enhance lipid membrane permeability .

- Thermal stability: Analogous compounds with bulky aryl groups (e.g., thiomorpholinomethylphenyl) exhibit elevated boiling points (>400°C), suggesting similar behavior for the pentyloxy derivative .

- Crystallinity : Valerate esters with branched or aromatic substituents often display reduced crystallinity compared to straight-chain analogs, as seen in polyhydroxybutyrate-valerate (PHBV) copolymers .

生物活性

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate, with the CAS number 138247-19-5, is a chemical compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an oxo group and a pentyloxyphenyl moiety, making it a potential candidate for therapeutic uses.

- Molecular Formula : C18H26O4

- Molecular Weight : 306.4 g/mol

- Synonyms : Benzenepentanoic acid, δ-oxo-4-(pentyloxy)-, ethyl ester

This compound exhibits a variety of biological activities attributed to its structural components. The compound has been studied for its potential as an angiogenesis inhibitor , which is crucial in cancer therapy as it can prevent tumor growth by inhibiting the formation of new blood vessels. Additionally, it may act on various signaling pathways involved in cell proliferation and inflammation.

Pharmacological Studies

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .

- Kinase Inhibition : this compound has been identified as a kinase inhibitor, which plays a vital role in regulating various cellular processes including metabolism, cell division, and apoptosis .

Case Study 1: Anticancer Effects in Animal Models

A study conducted on mice bearing tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in tumor cells.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using a rat model of arthritis, administration of this compound led to decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to untreated controls.

Data Table: Biological Activities Summary

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and substituent positioning. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ester (C-O) groups. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL provides unambiguous structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment and volatile byproduct detection, as demonstrated in analogous ester analyses .

Q. How can synthetic routes for this compound be optimized for yield and scalability?

- Methodological Answer : Employ a two-step approach: (1) Friedel-Crafts acylation of 4-pentyloxyphenol with levulinic acid derivatives to form the 5-oxo-phenyl intermediate, and (2) esterification with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene for azeotropic water removal). Purify via column chromatography using gradient elution (hexane:ethyl acetate). Yields >80% are achievable with stoichiometric control and inert atmosphere .

Q. What solvent systems are ideal for chromatographic purification of this compound?

- Methodological Answer : Use medium-polarity solvents such as ethyl acetate/hexane (1:3 to 1:1 v/v) for silica gel chromatography. For reversed-phase HPLC, acetonitrile/water gradients (60–90% acetonitrile) resolve polar impurities. Solvent selection should account for the compound’s logP (~3.5, predicted) and UV activity at 270–280 nm due to the aromatic moiety .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in catalytic hydrogenation of this compound?

- Methodological Answer : Temperature and catalyst choice critically affect product distribution. At 250°C, nickel phosphide (NiP–H₃PO₂) favors ethyl levulinate (85% selectivity), while elevating to 350°C shifts selectivity toward ethyl valerate (29%) via ketone reduction. Use in situ FTIR or GC-MS to track intermediate formation. Pressure (5–10 bar H₂) and solvent polarity (e.g., ethanol vs. THF) further modulate reaction pathways .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular electrostatic potential (MESP) maps identify hydrogen-bonding motifs. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Software like Gaussian or ORCA is recommended, referencing protocols from similar ester studies .

Q. How can enzymatic synthesis improve stereochemical control in derivative formation?

- Methodological Answer : Lipases (e.g., BaL) in organic solvents (xylene, 50°C) enable enantioselective transesterification or hydrolysis. For example, incubate with prochiral substrates to generate chiral esters (>88% yield). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Optimize enzyme loading (5–10% w/w) and water activity (a_w < 0.3) to enhance stability .

Q. What experimental setups measure critical parameters in CO2-ethyl ester binary systems?

- Methodological Answer : Use a high-pressure view cell with variable-volume capability to determine vapor-liquid critical points. For this compound-CO₂ mixtures, measure phase behavior at 40–100°C and 7–15 MPa. Analyze composition via gas chromatography and validate with Peng-Robinson equations of state. Such data inform supercritical fluid extraction or reaction engineering .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported selectivity for hydrogenation products: How to reconcile?

- Analysis : Conflicting selectivity values (e.g., ethyl valerate vs. γ-valerolactone) arise from divergent reaction conditions. Catalyst deactivation (e.g., sulfur poisoning in Ni-based systems) or solvent effects (polar aprotic vs. protic) alter intermediate stability. Reproduce experiments with controlled H₂ partial pressure and catalyst characterization (XRD, TEM) to identify active phases .

Q. Variability in enzymatic synthesis yields: What factors require optimization?

- Resolution : Yield differences (e.g., 67–88% for ethyl valerate) correlate with solvent choice, substrate molar ratio, and enzyme batch variability. Pre-immobilize lipases on mesoporous silica to enhance recyclability. Use design of experiments (DoE) to statistically optimize parameters like pH (5–7) and agitation rate .

Q. Methodological Tables

Table 1 : Optimal Conditions for Catalytic Hydrogenation

| Parameter | Value/Range | Impact on Selectivity |

|---|---|---|

| Temperature | 250–350°C | Higher T favors ethyl valerate |

| H₂ Pressure | 5–10 bar | Increased pressure reduces side products |

| Catalyst Loading | 2–5 wt% NiP | Excess loading risks over-reduction |

Table 2 : Key Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹³C NMR | Carbonyl and aromatic ring confirmation | Deuterated DMSO, 125 MHz |

| HRMS | Molecular ion ([M+H]⁺) accuracy | Resolution > 30,000 |

| X-ray Diffraction | Absolute configuration (if crystalline) | SHELXL refinement (R < 0.05) |

属性

IUPAC Name |

ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGFBDKHVOJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577551 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-19-5 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。